6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide

Catalog No.
S941622
CAS No.
1158469-53-4
M.F
C11H16BrNO
M. Wt
258.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hyd...

CAS Number

1158469-53-4

Product Name

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide

IUPAC Name

6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

InChI

InChI=1S/C11H15NO.BrH/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8;/h5-8,12H,3-4H2,1-2H3;1H

InChI Key

KVXGMEQWUKHMJI-UHFFFAOYSA-N

SMILES

CC1CCC2=C(N1)C=CC(=C2)OC.Br

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)OC.Br

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is a chemical compound characterized by its molecular formula C11H16BrNOC_{11}H_{16}BrNO and a molecular weight of approximately 258.2 g/mol. This compound features a tetrahydroquinoline structure with a methoxy group and a methyl group at the 6 and 2 positions, respectively. Its hydrobromide salt form enhances its solubility in water, making it suitable for various applications in research and development .

Typical of tetrahydroquinoline derivatives. Notably:

  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under acidic or basic conditions, allowing for the introduction of various substituents.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols.
  • Cyclization: It can undergo cyclization reactions to form more complex polycyclic structures.

These reactions are crucial for synthesizing derivatives with enhanced biological activities or altered physical properties .

This compound exhibits notable biological activities, particularly in oncology. Research has shown that derivatives of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline act as potent inhibitors of tubulin polymerization. This inhibition disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and significant cytotoxic effects against cancer cells . Additionally, some studies suggest potential antimalarial properties due to structural similarities with known antimalarial agents like primaquine.

The synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves:

  • Cyclization of β-Phenylethylamine Derivatives: The process begins with an N-acyl derivative of β-phenylethylamine treated with dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂).
  • Methoxylation: The resulting tetrahydroquinoline can be further modified through methoxylation to introduce the methoxy group.
  • Hydrobromide Formation: Finally, the base compound is reacted with hydrobromic acid to form the hydrobromide salt.

These steps enable the efficient production of the desired compound with high purity .

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide has several applications:

  • Research Reagent: Used in laboratories for studying cellular processes and drug interactions.
  • Anticancer Research: Its ability to inhibit tubulin polymerization makes it a candidate for developing new anticancer therapies.
  • Potential Antimalarial Agent: Its structural properties suggest possible applications in treating malaria .

Studies have indicated that 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide interacts with tubulin proteins, leading to altered microtubule dynamics. This interaction is crucial for its cytotoxic effects against cancer cells. Furthermore, its structural analogs have been explored for their interactions with various biological targets, enhancing our understanding of their pharmacological profiles .

Several compounds share structural similarities with 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride57196-62-00.98
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline1745-07-90.96
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride2328-12-30.94
1-(3-Methoxyphenyl)-N-methylmethanamine140715-61-30.91
1,2,3,4-Tetrahydroisoquinolin-6-ol14446-24-30.93

These compounds exhibit varying degrees of similarity based on their structural features and biological activities. The unique combination of the methoxy and methyl groups in 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline distinguishes it from others by enhancing its specific interactions with biological targets and its potential therapeutic applications .

Dates

Last modified: 08-16-2023

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